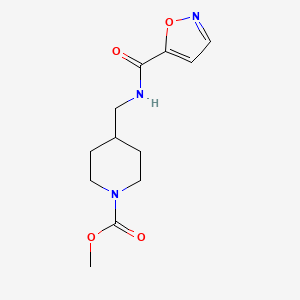

Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a methylene-linked isoxazole-5-carboxamide moiety and a methyl ester group at the 1-position. Its structure combines a piperidine scaffold—a common motif in medicinal chemistry due to its conformational flexibility—with heterocyclic (isoxazole) and amide functionalities. This compound is of interest in drug discovery, particularly for targeting enzymes or receptors where piperidine and isoxazole derivatives are known to exhibit activity, such as kinase inhibitors or neuropharmacological agents .

Properties

IUPAC Name |

methyl 4-[(1,2-oxazole-5-carbonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4/c1-18-12(17)15-6-3-9(4-7-15)8-13-11(16)10-2-5-14-19-10/h2,5,9H,3-4,6-8H2,1H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWZAOFONVWXAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the isoxazole ring and the piperidine ring separately, followed by their coupling. Common synthetic routes include:

Isoxazole Ring Formation: The isoxazole ring can be synthesized through the cyclization of appropriate precursors such as β-keto esters and hydroxylamine.

Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.

Coupling Reaction: The final step involves coupling the isoxazole and piperidine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with isoxazole and piperidine structures exhibit anticancer properties. Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate has shown promise in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated significant anti-proliferative effects against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Table 1: Summary of Anticancer Activity

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | 10.84 ± 4.2 | |

| Compound B | Lung Cancer | 20.12 ± 6.20 | |

| Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate | Various | TBD |

Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier suggests potential neuroprotective applications. Isoxazole derivatives are being explored for their effects on neurotransmitter modulation, which could lead to treatments for neurological disorders such as Alzheimer's disease .

Synthesis and Optimization

The synthesis of methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate involves several steps, including the formation of the isoxazole ring and subsequent functionalization of the piperidine core. Recent studies have focused on optimizing the synthesis process to improve yield and purity, which is crucial for advancing its pharmacological applications .

Synthesis Steps Overview:

- Formation of Isoxazole : Reacting appropriate aldehydes with hydrazines.

- Piperidine Functionalization : Introducing carboxamide groups through acylation reactions.

- Final Purification : Utilizing chromatography techniques to isolate the desired compound.

Case Studies and Research Findings

Several studies have investigated similar compounds with promising results:

Case Study 1: BRD4 Inhibitors

A related isoxazole derivative was evaluated for its inhibitory effects on BRD4, a target in cancer therapy. The study revealed significant anti-proliferative activity against breast cancer cell lines, indicating that methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate may exhibit comparable effects.

Case Study 2: Neuroimaging Applications

Research into isoxazole derivatives has highlighted their potential as PET ligands for brain imaging, providing insights into neurological conditions . This suggests that methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate could also be explored in neuroimaging studies.

Mechanism of Action

The mechanism of action of Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to certain receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Differences and Hypothesized Properties

The compound Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate () serves as a structurally analogous comparator.

| Property | Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate | Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate |

|---|---|---|

| Substituent at Position 4 | Isoxazole-5-carboxamido group linked via methylene bridge | 3-Hydroxyisoxazol-5-yl group directly attached |

| Functional Groups | Amide, ester, aromatic isoxazole | Hydroxyl, ester, aromatic isoxazole |

| Molecular Weight | ~295.3 g/mol (calculated) | ~238.2 g/mol (calculated) |

| Hydrogen-Bonding Capacity | Amide acts as both donor and acceptor; ester as acceptor | Hydroxyl acts as donor; ester as acceptor |

| Solubility (Predicted logP) | Higher polarity (logP ~1.5–2.0) due to amide | Lower polarity (logP ~1.0–1.5) due to hydroxyl |

| Potential Bioactivity | Enhanced target binding via amide interactions; possible protease inhibition | Hydroxyl may improve metabolic stability or solubility |

Discussion of Findings

The methylene linker in the target compound increases spatial separation between the piperidine and isoxazole moieties, possibly allowing for better accommodation in hydrophobic binding pockets.

Physicochemical Properties :

- The higher molecular weight and polarity of the target compound suggest reduced membrane permeability compared to the hydroxylated analog. This could impact its utility in central nervous system (CNS) drug development.

Synthetic Accessibility :

- The synthesis of the target compound requires coupling of isoxazole-5-carboxylic acid to the piperidine scaffold via an amide bond, which may involve additional steps (e.g., carbodiimide-mediated activation) compared to the direct substitution in the comparator compound.

Biological Data Gaps: No direct comparative studies between these compounds are available in the provided evidence. Experimental data on pharmacokinetics (e.g., bioavailability, half-life) and target-specific efficacy are required to validate hypotheses.

Research Recommendations

Experimental Profiling :

- Conduct assays to compare binding affinities for common targets (e.g., kinases, serotonin receptors).

- Evaluate solubility, metabolic stability (CYP450 assays), and toxicity profiles.

Computational Modeling :

- Use molecular docking to predict interactions with biological targets (e.g., COX-2, NMDA receptors).

Structural Optimization :

- Explore hybrid derivatives combining features of both compounds (e.g., hydroxylated amides) to balance solubility and bioactivity.

Biological Activity

Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 333.34 g/mol. Its structure features a piperidine ring linked to an isoxazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 333.34 g/mol |

| CAS Number | 1235105-74-4 |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Research indicates that compounds containing isoxazole rings exhibit antimicrobial properties. Methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, making it a candidate for antituberculosis drug development. DprE1, an enzyme involved in the cell wall synthesis of M. tuberculosis, has been identified as a promising target for this compound .

The proposed mechanism of action involves the inhibition of specific enzymes critical for bacterial survival. The presence of the piperidine and isoxazole groups allows for interactions with biological targets through hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to its targets .

Case Studies and Research Findings

Several studies have explored the pharmacokinetics and efficacy of this compound:

- Pharmacokinetic Studies : In vivo studies using Wistar rats demonstrated that after administration, the compound's metabolites were detected in plasma and urine, indicating systemic absorption and potential bioactivity .

- Antitubercular Activity : A study highlighted the compound's ability to inhibit DprE1 effectively, showcasing its potential as a lead compound for developing new antitubercular agents .

- Structure-Activity Relationship (SAR) : Research into related compounds suggests that modifications to the isoxazole and piperidine rings can significantly alter biological activity, indicating a rich area for further exploration in drug design .

Comparative Analysis with Similar Compounds

To understand the uniqueness of methyl 4-((isoxazole-5-carboxamido)methyl)piperidine-1-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Phenyl 4-((5-(furan-2-yl)isoxazole-3-carboxamido)methyl)piperidine-1-carboxylate | Contains furan ring; used in neurological disorders | Antimicrobial and neuroprotective |

| Methyl 4-(3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate | Hydroxylated isoxazole; lower lipophilicity | Reduced antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.